molecular formula C17H22O8 B12003301 Diethyl (3,4,5-trimethoxybenzoyl)malonate CAS No. 7478-67-3

Diethyl (3,4,5-trimethoxybenzoyl)malonate

Cat. No.: B12003301
CAS No.: 7478-67-3
M. Wt: 354.4 g/mol
InChI Key: FJBSMQDCNWGUEC-UHFFFAOYSA-N
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Description

Diethyl (3,4,5-trimethoxybenzoyl)malonate is an organic compound with the molecular formula C17H22O8 and a molecular weight of 354.36 g/mol . It is a derivative of malonic acid and is characterized by the presence of three methoxy groups attached to a benzoyl ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3,4,5-trimethoxybenzoyl)malonate can be synthesized through the esterification of 3,4,5-trimethoxybenzoic acid with diethyl malonate. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high-quality product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3,4,5-trimethoxybenzoyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (3,4,5-trimethoxybenzoyl)malonate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of diethyl (3,4,5-trimethoxybenzoyl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The presence of methoxy groups enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl malonate
  • 3,4,5-Trimethoxybenzoic acid
  • Diethyl (3,4,5-trimethoxybenzyl)malonate

Uniqueness

Diethyl (3,4,5-trimethoxybenzoyl)malonate is unique due to the presence of both the malonate and trimethoxybenzoyl moieties. This combination imparts distinct chemical properties, such as increased reactivity and specificity in biochemical interactions, making it valuable for various research and industrial applications .

Properties

CAS No.

7478-67-3

Molecular Formula

C17H22O8

Molecular Weight

354.4 g/mol

IUPAC Name

diethyl 2-(3,4,5-trimethoxybenzoyl)propanedioate

InChI

InChI=1S/C17H22O8/c1-6-24-16(19)13(17(20)25-7-2)14(18)10-8-11(21-3)15(23-5)12(9-10)22-4/h8-9,13H,6-7H2,1-5H3

InChI Key

FJBSMQDCNWGUEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)C(=O)OCC

Origin of Product

United States

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